(E)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)hydroxylamine
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Overview
Description
The compound is a derivative of the 1,2,4-triazolo[3,2-b][1,3]thiazole class . Compounds of this class have been studied as inhibitors of Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This makes them a promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized through systematic modification of positions on the triazole ring . For example, the synthesis of a combined bis-heterocyclic system composed of 1-hydroxy-tetrazole and 1-hydroxy-1,2,4-triazole involved modifying the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizing the triazole selectively to the 1-hydroxy-triazole .Scientific Research Applications
Antitubercular Agents
The core structure of the compound, particularly the 1,2,4-triazolo and thiazol moieties, has been studied for its potential as inhibitors of Mtb shikimate dehydrogenase . This enzyme is crucial for the biosynthesis of chorismate, an end product essential for the survival of Mycobacterium tuberculosis. Inhibitors targeting this enzyme could lead to the development of new antitubercular drugs, addressing the growing concern of antibiotic resistance.
Thermal Stability in Energetic Materials
Compounds with a 1,2,4-triazolo backbone have been shown to be promising candidates for creating very thermostable energetic materials . These materials are crucial for applications requiring high thermal resistance, such as in aerospace engineering, where they can be used as components of propulsion systems or as heat-resistant coatings.
Quantum Computing
While not directly linked to the compound , the triazolo and thiazol groups are part of a broader class of heterocyclic compounds that are being explored for their quantum mechanical properties . These properties could be harnessed in the development of quantum computing algorithms, potentially contributing to the field of quantum technology.
Cancer Research
Derivatives of triazolo-thiazol compounds have been evaluated for their antitumor activity . Their interaction with cellular kinases, such as c-Met kinase, suggests that they could be effective in inhibiting cancer cell proliferation. Further research in this area could lead to the development of new chemotherapeutic agents.
Citizen Science Initiatives
The engagement of the general public in scientific research, known as citizen science, is becoming increasingly popular . Compounds like (E)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)hydroxylamine could be used in educational kits to demonstrate chemical reactions or in DIY biology experiments, fostering a deeper understanding and interest in science among non-professionals.
Synthetic Methodology Development
The synthesis of isomeric classes such as triazolo-thiadiazines and triazolo-thiadiazepines involves complex reactions where compounds like the one could serve as intermediates or catalysts . Advancements in synthetic methodologies could lead to more efficient production of pharmaceuticals and other chemicals.
Mechanism of Action
While the mechanism of action for this specific compound is not available, related compounds have been found to inhibit Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This suggests that they may act by interfering with this biosynthetic pathway.
Future Directions
Given the potential therapeutic applications of compounds in the 1,2,4-triazolo[3,2-b][1,3]thiazole class, future research could focus on further optimizing these compounds and studying their mechanisms of action . Additionally, more research is needed to fully understand the physical and chemical properties, safety, and hazards of these compounds.
properties
IUPAC Name |
(NE)-N-[1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-4(10-12)6-5(2)11-7(13-6)8-3-9-11/h3,12H,1-2H3/b10-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJBGREERNYAV-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC=NN12)/C(=N/O)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)hydroxylamine |
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